N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a pyrazole ring, a pyrrolidinone moiety, and an alkyne group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrrolidinone moiety: This step may involve the cyclization of amino acids or their derivatives.
Introduction of the alkyne group: This can be done using Sonogashira coupling reactions, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Industry: It can be used in the production of specialty chemicals or as a building block for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary, but they often include key biochemical processes such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide can be compared with other compounds that have similar structural features, such as:
Pyrazole derivatives: Compounds with a pyrazole ring, which may exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds containing a pyrrolidinone moiety, which can have comparable chemical reactivity.
Alkyne-containing compounds: Molecules with an alkyne group, which can undergo similar types of chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-4-11(17)14-9-5-12(18)16(7-9)10-6-13-15(2)8-10/h6,8-9H,5,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISLQXPZOCOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N(C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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